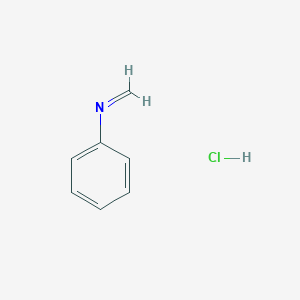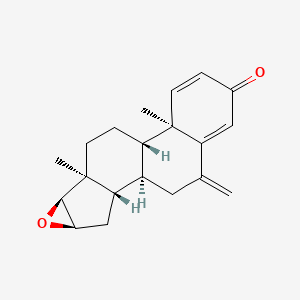
cyclopentadecene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclopentadecene is an organic compound with the molecular formula C15H28 . It is a cycloalkene, specifically a fifteen-membered ring containing one double bond. This compound is known for its unique structure and properties, making it a subject of interest in various fields of research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Cyclopentadecene can be synthesized through several methods. One common approach involves the ring-closing metathesis of diene precursors. For example, the reaction of 1,15-hexadecadiene in the presence of a ruthenium-based catalyst can yield this compound. The reaction typically requires an inert atmosphere and elevated temperatures to proceed efficiently.
Industrial Production Methods: In industrial settings, this compound can be produced through the catalytic dehydrogenation of cyclopentadecane. This process involves the removal of hydrogen atoms from cyclopentadecane using a suitable catalyst, such as platinum or palladium, under high temperatures and pressures.
Analyse Des Réactions Chimiques
Types of Reactions: Cyclopentadecene undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form cyclopentadecanone using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The double bond in this compound can be reduced to form cyclopentadecane using hydrogen gas in the presence of a metal catalyst such as palladium on carbon.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogens like bromine or chlorine in the presence of light or a radical initiator.
Major Products Formed:
Oxidation: Cyclopentadecanone.
Reduction: Cyclopentadecane.
Substitution: Halogenated this compound derivatives.
Applications De Recherche Scientifique
Cyclopentadecene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various cyclic compounds and as a model compound in studying ring-closing metathesis reactions.
Biology: this compound derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore the use of this compound derivatives in drug development, particularly for their ability to interact with biological membranes.
Industry: this compound is used in the production of fragrances and as an intermediate in the synthesis of other fine chemicals.
Mécanisme D'action
The mechanism of action of cyclopentadecene and its derivatives largely depends on the specific chemical reactions they undergo. For instance, in oxidation reactions, the double bond in this compound is attacked by oxidizing agents, leading to the formation of cyclopentadecanone. In biological systems, this compound derivatives may interact with cellular membranes or proteins, affecting their function and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Cyclododecene: A twelve-membered ring with one double bond.
Cyclohexadecene: A sixteen-membered ring with one double bond.
Cyclooctadecene: An eighteen-membered ring with one double bond.
Cyclopentadecene’s larger ring size compared to cyclododecene results in different reactivity and stability, making it suitable for specific applications that require larger ring structures.
Propriétés
IUPAC Name |
cyclopentadecene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28/c1-2-4-6-8-10-12-14-15-13-11-9-7-5-3-1/h1-2H,3-15H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKUVLGADJFPJRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCCCCC=CCCCCCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![[(8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] benzoate](/img/structure/B13846181.png)

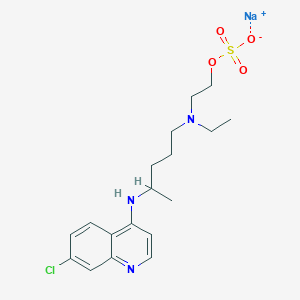
![6,9-Bis[(2-hydroxyethyl)amino]benz[g]isoquinoline-5,10-dione](/img/structure/B13846202.png)
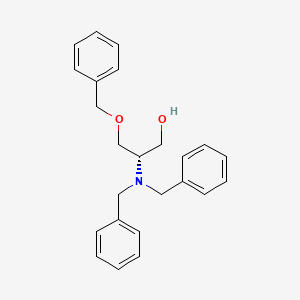
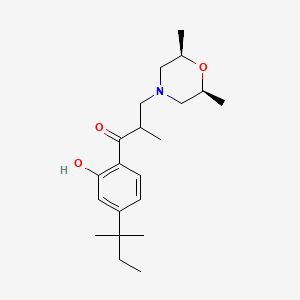

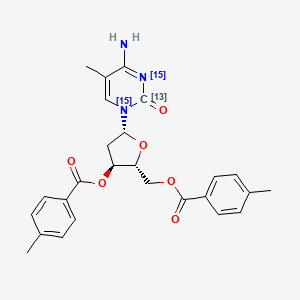
![2-(3-(1,4-Dimethyl-1H-1,2,3-triazol-5-yl)-8-fluoro-5H-pyrido[3,2-b]indol-7-yl)propan-2-ol](/img/structure/B13846225.png)

![3-(1,4-Dioxaspiro[4.5]decan-8-ylidene)propan-1-ol](/img/structure/B13846266.png)

